6-Methyl-4,5-dioxoheptanoic acid is a dicarbonyl compound characterized by its unique structure that features a heptanoic acid backbone with two ketone functional groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and biochemistry.
This compound falls under the category of dicarbonyl compounds, specifically diketones, which are known for their reactivity and role in organic synthesis. It is also classified as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 6-Methyl-4,5-dioxoheptanoic acid can be achieved through several methods:
For example, one method involves the use of sodium hydroxide in a reaction with methyl acetoacetate and subsequent steps that involve dehydration and oxidation to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
The molecular formula of 6-Methyl-4,5-dioxoheptanoic acid is . Its structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate its structure, revealing characteristic peaks corresponding to the hydrogen atoms in the molecule. For instance, typical NMR signals might appear at specific chemical shifts indicative of the functional groups present .
6-Methyl-4,5-dioxoheptanoic acid participates in several chemical reactions due to its reactive carbonyl groups:
In laboratory settings, reactions involving this compound are typically monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure desired outcomes and purity .
The mechanism of action for 6-Methyl-4,5-dioxoheptanoic acid primarily involves its reactivity as a diketone. The carbonyl groups can facilitate various biochemical interactions:
Research indicates that such modifications can influence pathways related to oxidative stress, suggesting potential roles in cellular signaling or damage response mechanisms .
Characterization techniques such as Infrared Spectroscopy (IR) can provide insights into functional groups present, while Mass Spectrometry (MS) can confirm molecular weight and structural integrity .
6-Methyl-4,5-dioxoheptanoic acid has several applications:
6-Methyl-4,5-dioxoheptanoic acid (6-MDHA) functions as a potent small-molecule inhibitor of heme biosynthesis through competitive inhibition of δ-aminolevulinic acid dehydratase (ALAD), the second enzyme in the heme synthesis pathway. ALAD catalyzes the condensation of two δ-aminolevulinic acid (ALA) molecules to form porphobilinogen. Structural studies reveal that 6-MDHA’s β-dicarbonyl motif mimics the enolized substrate intermediate of ALAD, binding irreversibly to the active-site zinc ions with an inhibition constant (Ki) of 4.5–12.7 μM in cell-free assays [1] [10]. This inhibition depletes cellular heme pools by 60–80% in murine erythroleukemia (MEL) cells within 24 hours, as quantified via pyridine hemochromogen assays [1].
Heme deficiency directly compromises mitochondrial electron transport chain (ETC) function, as heme serves as the prosthetic group for cytochromes b, c1, and aa3. Oxygen consumption rates (OCRs) in 6-MDHA-treated cells show a 45% reduction in Complex IV (cytochrome c oxidase) activity and a 30% decrease in ATP-linked respiration. Concurrently, reactive oxygen species (ROS) production increases 2.5-fold due to ETC stalling at cytochrome junctions, measured via DCFDA fluorescence [1] [5]. Mitochondrial membrane hyperpolarization occurs as a compensatory mechanism, though this sensitizes cells to apoptotic triggers (Section 1.2).
Table 1: Biochemical Targets of 6-MDHA in Heme Biosynthesis and Electron Transport
| Target Pathway | Molecular Component | Inhibition Mechanism | Functional Consequence |
|---|---|---|---|
| Heme Biosynthesis | δ-Aminolevulinic acid dehydratase (ALAD) | Competitive inhibition via zinc chelation | Depleted heme pools (60–80% reduction) |
| Electron Transport Chain | Cytochrome c oxidase (Complex IV) | Loss of heme a3 cofactor | 45% ↓ OCR, 30% ↓ ATP synthesis |
| Redox Homeostasis | Reactive oxygen species (ROS) scavengers | Secondary to ETC dysfunction | 2.5-fold ↑ superoxide accumulation |
By depleting heme and disrupting mitochondrial respiration, 6-MDHA creates a permissive environment for apoptosis in hematopoietic cancers. Heme deficiency reduces the stability of the anti-apoptotic protein BCL-2, which requires heme for its association with the voltage-dependent anion channel (VDAC) at the outer mitochondrial membrane. In BCL-2-dependent acute myeloid leukemia (AML) lines (e.g., MOLM-13), 6-MDHA treatment decreases BCL-2/VDAC binding by 70%, quantified via co-immunoprecipitation [7]. This primes mitochondria for outer membrane permeabilization (MOMP), increasing cellular sensitivity to the BH3-mimetic ABT-199 (venetoclax) by 8-fold [7].
Mechanistically, 6-MDHA-induced heme loss activates the LONP1 protease, a mitochondrial AAA+ ATPase. LONP1 degrades heme-free mature 5-aminolevulinic acid synthase (ALAS-1) to prevent toxic porphyrin accumulation, but collateral damage extends to other mitochondrial proteins. Proteomic analyses show 40% reduced ALAS-1 and 25% reduced cytochrome c in mitochondria after 6-MDHA exposure [4]. Cytochrome c release into the cytosol activates caspase-9 and caspase-3, triggering apoptosis. In primary AML blasts, this correlates with a 3.5-fold increase in Annexin V+ cells [7].
Table 2: Pro-Apoptotic Effects of 6-MDHA in Hematopoietic Malignancies
| Apoptotic Pathway | 6-MDHA-Induced Perturbation | Downstream Effect | Functional Outcome |
|---|---|---|---|
| BCL-2/VDAC complex | Disruption of heme-dependent stabilization | ↑ MOMP susceptibility | 8-fold sensitization to BH3 mimetics |
| LONP1 protease activation | Degradation of heme-free proteins | Cytochrome c release | Caspase-9/3 cleavage (2.8-fold ↑) |
| Mitochondrial priming | Membrane hyperpolarization | Reduced apoptotic threshold | 3.5-fold ↑ Annexin V+ AML cells |
Solid tumors resist 6-MDHA cytotoxicity through metabolic rewiring, particularly by enhancing glutaminolysis. Glutamine metabolism replenishes α-ketoglutarate (α-KG) for the tricarboxylic acid (TCA) cycle, circumventing heme-dependent ETC complexes. In extracellular matrix-detached carcinoma cells (e.g., Huh-7), 6-MDHA upregulates the glutamine transporter ASCT2 (SLC1A5) by 2.1-fold and glutaminase (GLS) activity by 60% via the AMPK-Nrf2 axis [2]. This sustains ATP levels through substrate-level phosphorylation despite heme deficiency.
6-MDHA also creates context-dependent vulnerabilities. In fumarate hydratase (FH)-deficient renal cancers, heme biosynthesis upregulation compensates for TCA cycle defects. Here, 6-MDHA synergizes with inhibitors of heme oxygenase-1 (HO-1), inducing synthetic lethality (in vitro IC50 reduction from 18 μM to 4 μM). Similarly, succinate dehydrogenase (SDH)-mutant tumors rely on glutamine-derived succinate; combining 6-MDHA with the glutaminase inhibitor CB-839 reduces viability by 85% compared to monotherapy [5] [8].
Table 3: Metabolic Compensation and Vulnerabilities Induced by 6-MDHA
| Metabolic Adaptation | 6-MDHA-Induced Change | Compensatory Mechanism | Therapeutic Vulnerability |
|---|---|---|---|
| Glutaminolysis | ↑ ASCT2 expression (2.1-fold), ↑ GLS activity (60%) | α-KG anaplerosis for TCA cycle | Sensitization to GLS inhibitors (e.g., CB-839) |
| AMPK-Nrf2 signaling | AMPK phosphorylation (3-fold), Nrf2 nuclear translocation | Antioxidant response, ASCT2 transcription | Enhanced oxidative stress |
| Heme salvage | HO-1 upregulation (FH-deficient cells) | Heme catabolism to biliverdin | HO-1 inhibitor synergy (4.5-fold ↓ IC50) |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: